molecular formula C12H14FN3S B11860435 2-(1,4-Diazepan-1-yl)-6-fluorobenzo[d]thiazole

2-(1,4-Diazepan-1-yl)-6-fluorobenzo[d]thiazole

Cat. No.: B11860435
M. Wt: 251.33 g/mol
InChI Key: VMGYNBKEKHGKDJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(1,4-Diazepan-1-yl)-6-fluorobenzo[d]thiazole typically involves the reaction of 2-aminothiazole with appropriate diazepane derivatives under specific conditions. One common method includes the use of trifluoroacetic acid as a catalyst . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

2-(1,4-Diazepan-1-yl)-6-fluorobenzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1,4-Diazepan-1-yl)-6-fluorobenzo[d]thiazole involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells . The compound’s fluorine atom and thiazole ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 2-(1,4-Diazepan-1-yl)-6-fluorobenzo[d]thiazole include other thiazole derivatives, such as:

These compounds share the thiazole ring but differ in their substituents, leading to variations in their biological activities and applications. The presence of the fluorine atom in this compound makes it unique, potentially enhancing its biological activity and stability.

Properties

Molecular Formula

C12H14FN3S

Molecular Weight

251.33 g/mol

IUPAC Name

2-(1,4-diazepan-1-yl)-6-fluoro-1,3-benzothiazole

InChI

InChI=1S/C12H14FN3S/c13-9-2-3-10-11(8-9)17-12(15-10)16-6-1-4-14-5-7-16/h2-3,8,14H,1,4-7H2

InChI Key

VMGYNBKEKHGKDJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C2=NC3=C(S2)C=C(C=C3)F

Origin of Product

United States

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